1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (abbreviated as 3-EOMA) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the oxadiazole class of compounds, which are known for their ability to form stable, non-covalent complexes with other molecules. 3-EOMA has been found to have several unique properties, including its ability to form complexes with a range of other molecules, its relatively low toxicity, and its ability to modulate the activity of enzymes and receptors.
Scientific Research Applications
Chemical Reactions and Synthesis
Compounds related to 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine have been studied for their interesting chemical reactions. For instance, Jäger et al. (2002) explored a ring-fission and C–C bond cleavage reaction with N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, showing the complexity and versatility of these compounds in chemical synthesis (Jäger et al., 2002).
Corrosion Inhibition
1,3,4-oxadiazole derivatives, closely related to the compound , have been studied for their corrosion inhibition properties. A study by Ammal et al. (2018) on benzimidazole bearing 1,3,4-oxadiazoles showed their effectiveness in inhibiting corrosion on mild steel surfaces, highlighting their potential in industrial applications (Ammal et al., 2018).
Reaction with Hydroxylamine
Suyama et al. (1994) investigated the reaction of compounds containing the 1,2,4-oxadiazole ring with hydroxylamine, demonstrating the chemical reactivity and potential for creating new derivatives (Suyama et al., 1994).
Histamine H3 Receptor Antagonists
Novel 1,2,4-oxadiazoles, which share a structural similarity with the compound , have been developed as potent and selective histamine H3 receptor antagonists. A study by Clitherow et al. (1996) highlighted their potential in pharmacological applications (Clitherow et al., 1996).
Synthesis and Characterization
Research by Shimoga et al. (2018) focused on the synthesis and characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound structurally related to 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. This work contributes to understanding the properties and potential applications of such compounds (Shimoga et al., 2018).
Antimicrobial Studies
Khalid et al. (2016) synthesized and evaluated N-substituted derivatives of 1,3,4-oxadiazoles for their antimicrobial properties, illustrating the biological activity and potential therapeutic applications of these compounds (Khalid et al., 2016).
Safety And Hazards
The safety and hazards associated with 1,2,4-oxadiazoles can also vary depending on the specific compound. For example, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry1. These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules1.
properties
IUPAC Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-5-8-6(4-7-2)10-9-5/h7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHVOQXHRCGQTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine |
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